4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
Overview
Description
3,4-Dimethyl-4-chloro-2-pyrazolin-5-one is a heterocyclic compound with the molecular formula C5H7ClN2O It is a derivative of pyrazoline, characterized by the presence of a chlorine atom and two methyl groups attached to the pyrazoline ring
Mechanism of Action
Target of Action
Pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It is known that pyrazoline derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoline derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological and pharmacological activities .
Result of Action
Pyrazoline derivatives have been reported to exhibit a wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3,4-dimethyl-2-pyrazolin-5-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-4-chloro-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted pyrazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include pyrazolone derivatives, pyrazolidine derivatives, and various substituted pyrazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-Dimethyl-4-chloro-2-pyrazolin-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
- 2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
- 1,3,4-Trimethylpyrazolin-5-one
Uniqueness
3,4-Dimethyl-4-chloro-2-pyrazolin-5-one is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-3,4-dimethyl-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNZPENTCVRFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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